3'-beta-Sialyl-beta-lactose

Influenza virology Receptor-binding specificity Sialylglycopolymer assay

3'-beta-Sialyl-beta-lactose (CAS 64839-32-3), commonly referred to as 3'-sialyllactose (3'-SL), is a sialylated human milk oligosaccharide (HMO) comprising N-acetylneuraminic acid (Neu5Ac) linked via an α2-3 glycosidic bond to the galactose residue of lactose (Neu5Acα2-3Galβ1-4Glc). It is one of the two simplest sialylated HMOs, the other being its positional isomer 6'-sialyllactose (6'-SL; Neu5Acα2-6Galβ1-4Glc), and together they account for a significant fraction of the acidic oligosaccharide pool in human breast milk.

Molecular Formula C23H39NO19
Molecular Weight 633.6 g/mol
CAS No. 64839-32-3
Cat. No. B10777401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-beta-Sialyl-beta-lactose
CAS64839-32-3
Molecular FormulaC23H39NO19
Molecular Weight633.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O
InChIInChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20-,21-,23-/m0/s1
InChIKeyCILYIEBUXJIHCO-LPTWSRJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-beta-Sialyl-beta-lactose (3'-SL) Procurement Guide: Structural Identity, CAS Registry & In-Class Relevance


3'-beta-Sialyl-beta-lactose (CAS 64839-32-3), commonly referred to as 3'-sialyllactose (3'-SL), is a sialylated human milk oligosaccharide (HMO) comprising N-acetylneuraminic acid (Neu5Ac) linked via an α2-3 glycosidic bond to the galactose residue of lactose (Neu5Acα2-3Galβ1-4Glc) [1]. It is one of the two simplest sialylated HMOs, the other being its positional isomer 6'-sialyllactose (6'-SL; Neu5Acα2-6Galβ1-4Glc), and together they account for a significant fraction of the acidic oligosaccharide pool in human breast milk [2]. The exclusive α2-3 linkage of 3'-SL confers distinct molecular recognition properties that are not replicated by the α2-6 isomer, making the two isomers functionally non-interchangeable in receptor-binding, antimicrobial, and pharmacokinetic contexts.

Why 3'-beta-Sialyl-beta-lactose Cannot Be Replaced by 6'-Sialyllactose: Isomer-Specific Functional Divergence


3'-SL and 6'-SL differ solely in the regiochemistry of the terminal sialic acid linkage (α2-3 vs. α2-6), yet this single structural variation produces profound divergences in biological recognition, pharmacokinetic fate, and industrial production efficiency [1]. Influenza virus hemagglutinins discriminate between these isomers with orders-of-magnitude differences in binding affinity, dictating host tropism [2]. In the gastrointestinal tract, 3'-SL is absorbed by intestinal epithelial cells with significantly higher efficiency than 6'-SL, while the two isomers yield opposite tissue partitioning profiles for conjugated sialic acid [3]. Furthermore, major industrial biosynthetic routes achieve substantially higher titers for 3'-SL than for 6'-SL, directly impacting procurement cost and supply security [4]. Substituting one isomer for the other without empirical validation therefore risks experimental failure in any application where linkage-specific recognition, differential bioavailability, or isomer-verified purity is critical.

3'-beta-Sialyl-beta-lactose Quantitative Differentiation Evidence: Head-to-Head Comparisons with 6'-Sialyllactose


Avian Influenza Virus Hemagglutinin Preferentially Binds 3'-SL over 6'-SLN by 2–3 Orders of Magnitude

In a competitive solid-phase binding assay using polyacrylic acid-conjugated sialylglycopolymers, avian influenza virus isolates displayed high binding affinity for P-3-SL (3'-sialyllactose-conjugated polymer) and a two to three orders of magnitude lower affinity for P-6-SLN (6'-sialyl(N-acetyllactosamine)-conjugated polymer) [1]. Conversely, non-egg-adapted human influenza A and B viruses bound P-6-SLN strongly but did not bind P-3-SL, demonstrating that 3'-SL is the specific receptor determinant for avian-origin influenza viruses. This receptor discrimination is critical for interspecies transmission risk assessment, surveillance, and antiviral development targeting specific hemagglutinin subtypes.

Influenza virology Receptor-binding specificity Sialylglycopolymer assay

3'-Sialyllactose Is the Most Potent Monovalent Inhibitor of Helicobacter pylori Adherence to Gastric Epithelial Cells

Among monovalent sialylated oligosaccharide inhibitors tested against clinical isolates of Helicobacter pylori binding to HuTu-80 duodenal epithelial cells, 3'-sialyllactose (3'-SL; NeuAcα2-3Galβ1-4Glc) was identified as the most active oligosaccharide, exhibiting a millimolar IC50 for inhibiting bacterial adherence [1]. Its α2-6 isomer, 6'-sialyllactose (6'-SL), was demonstrated to be less active as a monovalent inhibitor under identical conditions. A multivalent neoglycoconjugate of 3'-SL (20 mol 3'-SL per mol human serum albumin) further reduced the IC50 to the micromolar range, confirming that the 3'-SL epitope is the critical ligand for the H. pylori sialic acid-binding adhesin (SabA) on human gastric epithelium [1].

Helicobacter pylori Bacterial adhesion Anti-adhesive therapeutics

3'-SL Exhibits Higher Intestinal Epithelial Absorption Efficiency Than 6'-SL in Caco-2 Monolayers

In a direct comparative ADME study, 3'-SL and 6'-SL were administered orally in a rodent model, and absorption was further characterized in Caco-2 cell monolayers. In Caco-2 cells, 3'-SL was absorbed in an energy-dependent manner, with its absorption efficiency higher than that of 6'-SL [1]. In vivo, the hydrolysis rate of 6'-SL was lower than 3'-SL, leading to higher intestinal and brain conjugated sialic acid concentrations in the 6'-SL group. Conversely, the 3'-SL group exhibited higher serum and urine conjugated sialic acid levels. These data establish that the two isomers have fundamentally different pharmacokinetic profiles, with 3'-SL being more rapidly absorbed from the intestinal lumen and systemically distributed, while 6'-SL resists hydrolysis and preferentially targets the brain compartment [1].

Pharmacokinetics Intestinal absorption Caco-2 transport assay

Avian Influenza Strains Are Selectively Inhibited by 3'-SL-Conjugated Dendrimers but Not 6'-SL Conjugates

PAMAM dendrimers conjugated with either 3'-SL or 6'-SL were tested against a panel of human and avian influenza A virus (IAV) strains in hemagglutination inhibition (HAI) assays and cell-based neutralization assays [1]. Human IAV strains could be inhibited by 6'-SL-conjugated dendrimers and, to a lesser extent, by 3'-SL-conjugated dendrimers. Critically, avian IAV strains could only be inhibited by 3'-SL-conjugated dendrimers and were not inhibited by 6'-SL conjugates [1]. This differential sensitivity was confirmed in cell-based neutralization assays, demonstrating that the antiviral spectrum of 3'-SL-based multivalent inhibitors is uniquely complementary to that of 6'-SL-based inhibitors, covering avian-origin strains that are refractory to 6'-SL conjugates.

Antiviral development Hemagglutination inhibition Dendrimer conjugates

Industrial Biosynthesis of 3'-SL Achieves 78.03 g/L Titer, Enabling Cost-Effective Procurement

A whole-cell catalytic coupling strategy using engineered Escherichia coli and Saccharomyces cerevisiae achieved a 3'-SL production titer of 78.03 g/L in a 5 L bioreactor, representing one of the highest reported titers for this compound [1]. The process employed modularized biosynthetic pathways with integrated cofactor (CTP) regeneration, using low-cost substrates (GlcNAc, pyruvate, lactose, CMP) without exogenous CTP addition [1]. Under optimized induction conditions (OD600=0.8, 15°C, 25 h), the intermediate titer reached 39.10 g/L with a GlcNAc molar conversion of 61.71%. Further optimization of substrate concentrations yielded 57.53 g/L, and the addition of S. cerevisiae for CTP regeneration raised the titer to 71.62 g/L before final scale-up to 78.03 g/L [1]. This is approximately 2-fold higher than previously reported multi-enzymatic cascade processes (38.7 mM, corresponding to ~24.5 g/L) [2].

Industrial biotechnology Whole-cell catalysis Bioprocess optimization

3'-SL and 6'-SL Exhibit Comparable Anti-Inflammatory Efficacy in LPS-Induced Acute Lung Injury Model

In a comparative study evaluating the protective effects of 3'-SL and 6'-SL against LPS-induced acute lung injury (ALI), both isomers (100 mg/kg each) significantly alleviated LPS-induced alveolar wall thickening, immune cell infiltration, and elevated serum levels of TNF-α, IL-1β, and GM-CSF in mice [1]. In RAW 264.7 macrophages, both isomers suppressed LPS-induced mRNA expression of TNF-α, IL-1β, MCP-1, iNOS, and COX2 with comparable efficacy [1]. Mechanistically, both 3'-SL and 6'-SL abolished LPS-mediated phosphorylation of NF-κB and STAT1. This study demonstrates that for anti-inflammatory applications targeting the NF-κB/STAT1 axis, 3'-SL and 6'-SL exhibit overlapping efficacy profiles, meaning either isomer may be suitable — but 3'-SL retains the advantage of validated anti-inflammatory activity without the pharmacokinetic trade-offs that differentiate the isomers in other contexts.

Anti-inflammatory activity Acute lung injury NF-κB signaling

Optimal Application Scenarios for 3'-beta-Sialyl-beta-lactose Based on Verified Differentiation Evidence


Avian Influenza Virus Surveillance, Diagnostic Development & Receptor-Binding Studies

3'-SL is the validated receptor determinant for avian influenza virus hemagglutinin, with binding affinity exceeding that for 6'-sialylglycoconjugates by 100–1000 fold [1]. 3'-SL-conjugated dendrimers uniquely inhibit avian IAV strains that are refractory to 6'-SL conjugates [2]. Use 3'-SL (not 6'-SL) as the reference ligand in competitive binding assays, glycan arrays, and biosensor platforms designed to detect avian-origin hemagglutinins (H5, H7, H9 subtypes). For pandemic preparedness screening programs, procurement of high-purity 3'-SL (≥97% HPLC) is essential to ensure assay specificity for avian receptor-binding phenotypes.

Anti-Adhesive Therapeutic Development Targeting Helicobacter pylori SabA Lectin

3'-SL is the most potent monovalent oligosaccharide inhibitor of H. pylori adherence to gastric epithelial cells, with its α2-6 isomer (6'-SL) being significantly less active [1]. Multivalent 3'-SL conjugates further reduce the inhibitory IC50 from millimolar to micromolar concentrations [1]. For research groups developing SabA-targeted anti-adhesive agents or H. pylori photodynamic therapy platforms, only the α2-3-linked isomer provides the requisite binding specificity. 6'-SL should not be used as a substitute in these applications.

Intestinal Absorption & Systemic Bioavailability Studies of Sialylated HMOs

3'-SL exhibits energy-dependent absorption in Caco-2 cell monolayers with efficiency significantly exceeding that of 6'-SL, while the two isomers produce opposite tissue partitioning profiles (3'-SL favors serum/urine distribution; 6'-SL favors intestinal retention and brain deposition) [1]. Pharmacokinetic studies designed to trace systemic sialic acid delivery from the gut must use 3'-SL to capture the rapid absorption phenotype. Conversely, studies focused on brain sialic acid bioavailability should use 6'-SL for its slower hydrolysis and preferential brain partitioning, but must include 3'-SL as the comparator to establish isomer-specificity of findings [1].

Cost-Sensitive Large-Scale Procurement & In-House Biosynthesis Programs

Industrial biosynthesis of 3'-SL has reached a demonstrated titer of 78.03 g/L using whole-cell coupling with cofactor regeneration, a ~3.2-fold improvement over earlier enzymatic processes (~24.5 g/L) [1][2]. For procurement managers sourcing multi-kilogram quantities, verifying that suppliers utilize comparable high-titer production platforms translates directly to lower unit costs and reduced supply chain vulnerability. 3'-SL is available commercially at ≥97% HPLC purity from bovine milk or colostrum sources , but the cost trajectory for fermentation-derived 3'-SL is expected to decline as industrial adoption of high-titer processes expands.

Quote Request

Request a Quote for 3'-beta-Sialyl-beta-lactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.